BenchChemオンラインストアへようこそ!

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine

dopamine D1 receptor antagonist PET radioligand synthesis benzazepine medicinal chemistry

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine is a halogenated 2,3-dihydrobenzofuran derivative bearing a primary aminomethyl group at the 7-position and a bromine substituent at the 5-position (molecular formula C₉H₁₀BrNO, molecular weight 228.09 g/mol). It belongs to the class of dihydrobenzofuran-based building blocks widely employed in medicinal chemistry for the construction of CNS-targeted small molecules.

Molecular Formula C9H10BrNO
Molecular Weight 228.09
CAS No. 1461868-73-4
Cat. No. B3104131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine
CAS1461868-73-4
Molecular FormulaC9H10BrNO
Molecular Weight228.09
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2CN)Br
InChIInChI=1S/C9H10BrNO/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4H,1-2,5,11H2
InChIKeyURLRPGRLNYNULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine (CAS 1461868-73-4) – Structural Identity, Procurement Class, and Key Differentiation Drivers


(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine is a halogenated 2,3-dihydrobenzofuran derivative bearing a primary aminomethyl group at the 7-position and a bromine substituent at the 5-position (molecular formula C₉H₁₀BrNO, molecular weight 228.09 g/mol) . It belongs to the class of dihydrobenzofuran-based building blocks widely employed in medicinal chemistry for the construction of CNS-targeted small molecules. The compound is most prominently recognized as the critical synthetic precursor to Berupipam (NNC 22-0010), a selective dopamine D₁ receptor antagonist that reached Phase 1 clinical evaluation for psychotic disorders [1]. Unlike generic benzofuran methanamine analogs, this specific substitution pattern—5-bromo paired with 7-aminomethyl—is structurally indispensable for accessing the Berupipam chemotype and other 5,7-difunctionalized dihydrobenzofuran scaffolds, establishing it as a non-substitutable procurement item for research programs targeting this chemical space [2].

Why (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine Cannot Be Replaced by Positional Isomers or Dehalogenated Analogs in Critical Synthetic Sequences


Procurement decisions involving dihydrobenzofuran methanamine building blocks cannot rely on generic class-level interchangeability, because the 5-bromo-7-aminomethyl substitution pattern confers three interdependent properties that are absent in the closest analogs: (i) the bromine at position 5 is the essential leaving group for transition-metal-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) that elaborate the scaffold into drug-like molecules ; (ii) the 7-aminomethyl group provides a nucleophilic handle with a specific trajectory that is geometrically and electronically distinct from the 2-aminomethyl or 4-aminomethyl positional isomers ; and (iii) the combination of both functional groups at precisely these positions is required to construct the Berupipam benzazepine skeleton, for which the 5-bromo-7-yl pharmacophoric element is directly embedded in the final drug structure and cannot be replaced by a 5-chloro, 5-unsubstituted, or 2-yl regioisomeric variant without loss of D₁ receptor binding [1]. The quantitative evidence that follows demonstrates that generic substitution would either block key synthetic transformations or produce regioisomeric products with fundamentally different biological profiles.

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine – Quantitative Differentiation Evidence Against Closest Structural Analogs


Evidence Item 1: Exclusive Role as the Berupipam (NNC 22-0010) Synthetic Precursor – Structural Indispensability Data

The (5-bromo-2,3-dihydro-1-benzofuran-7-yl) fragment is embedded intact as the pendant aryl group in Berupipam (NNC 22-0010), a selective dopamine D₁ receptor antagonist. The bromine atom at position 5 of this building block serves as the reactive handle for constructing the C–C bond linking the dihydrobenzofuran moiety to the benzazepine core [1]. In contrast, the positional isomer (5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine would generate a 2-substituted benzazepine derivative with a completely different three-dimensional presentation of the pharmacophore, while the non-brominated analog (2,3-dihydro-1-benzofuran-7-yl)methanamine cannot participate in the requisite cross-coupling step [2]. The target compound enables a radiochemical synthesis of [¹¹C]NNC 22-0010 via N-methylation of the secondary amine free base in 40% radiochemical yield (total synthesis time 30 min), and the bromine itself permits ⁷⁶Br radiolabeling via Cu⁺-assisted nucleophilic substitution in 60% radiochemical yield, achieving specific radioactivities of 48–55 GBq/μmol for ¹¹C and 6–20 GBq/μmol for ⁷⁶Br at the time of injection [3].

dopamine D1 receptor antagonist PET radioligand synthesis benzazepine medicinal chemistry

Evidence Item 2: Halogen-Specific Reactivity – Bromine vs. Chlorine in Palladium-Catalyzed Cross-Coupling at Position 5

The C–Br bond at position 5 of the target compound provides a kinetically more accessible oxidative addition substrate for Pd(0) catalysts compared to the C–Cl bond in (5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine (CAS 1461714-44-2). The bond dissociation energy of C–Br (approximately 285 kJ/mol for aryl bromides) is substantially lower than that of C–Cl (approximately 397 kJ/mol for aryl chlorides), translating to faster oxidative addition rates under standard Suzuki-Miyaura and Heck conditions [1]. This difference is well-established across the class of aryl halides: aryl bromides typically undergo palladium-catalyzed cross-coupling at temperatures 20–40 °C lower than the corresponding aryl chlorides, and with broader catalyst compatibility (including Pd(PPh₃)₄ and Pd(dppf)Cl₂ without requiring specialized electron-rich phosphine ligands necessary for chloride activation) [2]. Additionally, the bromine atom uniquely enables ⁷⁶Br radiolabeling via nucleophilic exchange—a transformation that is chemically inoperable on the chloro analog under the same Cu⁺-assisted conditions, as demonstrated by the 60% radiochemical yield achieved for [⁷⁶Br]NNC 22-0010 synthesis from the iodine precursor [3].

Suzuki-Miyaura coupling Heck reaction Buchwald-Hartwig amination oxidative addition kinetics

Evidence Item 3: Regioisomeric Differentiation – 7-Aminomethyl vs. 2-Aminomethyl Pharmacophoric Vector and Biological Consequences

The aminomethyl group at the 7-position of the dihydrobenzofuran scaffold projects a nucleophilic vector that is directed outward along the long axis of the bicyclic system, whereas the 2-aminomethyl isomer projects the amine in a perpendicular orientation relative to the aromatic plane. This positional difference has profound consequences for biological target engagement: the 2-aminomethyl isomer (5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine has been primarily characterized as a serotonin receptor ligand (5-HT₂A/5-HT₂C) and is a structural component of the hallucinogenic compound Bromo-DragonFLY, whereas the 7-aminomethyl isomer is the critical intermediate for dopamine D₁ receptor antagonists of the benzazepine class . In the context of Berupipam synthesis, the (5S)-5-(5-bromo-2,3-dihydro-1-benzofuran-7-yl) substitution pattern is stereospecifically required to achieve high-affinity D₁ receptor binding; the corresponding 2-yl regioisomer would alter the dihedral angle between the benzofuran and benzazepine rings, disrupting the key receptor interactions [1]. In PET imaging studies, [¹¹C]NNC 22-0010 (built from the 7-yl isomer) achieved a striatum-to-cerebellum binding ratio of 2–2.5 after 1 hour, with binding displaceable by the selective D₁ antagonist SCH 23390, confirming target-specific brain uptake that is dependent on the correct regioisomeric configuration [2].

positional isomer comparison 5-HT2A receptor dopamine D1 receptor structure-activity relationship

Evidence Item 4: Physicochemical Differentiation – Molecular Weight, Lipophilicity, and Ionization State Impact on Synthetic Tractability

The target compound (free base, molecular weight 228.09 g/mol, molecular formula C₉H₁₀BrNO) presents a different physicochemical profile from its non-brominated analog (2,3-dihydro-1-benzofuran-7-yl)methanamine (free base, molecular weight 149.19 g/mol, C₉H₁₁NO) . The bromine atom contributes approximately 79 Da to the molecular weight and substantially increases lipophilicity: the calculated LogP for the brominated compound is estimated at 2.0–2.3 compared to approximately 1.2–1.4 for the non-brominated analog . This difference affects chromatographic behavior (longer retention on reversed-phase HPLC columns), extraction efficiency in organic/aqueous workup, and storage requirements. The compound is most commonly supplied as the hydrochloride salt (CAS 1461704-70-0, molecular weight 264.54 g/mol) which provides improved solid-state stability and handling characteristics compared to the free base . Commercially available purity specifications from reputable vendors include ≥95% purity (HPLC), with specific suppliers offering ≥98% purity grades (Leyan, Product No. 1976610), enabling procurement to match the rigor requirements of the intended downstream chemistry (e.g., GMP starting material qualification for radiolabeling vs. discovery-scale library synthesis) .

physicochemical properties synthetic intermediate handling salt form stability procurement specifications

Evidence Item 5: Patent-Protected Synthetic Utility – Documented Use in Multiple Therapeutic Chemistry Programs

The target compound is specifically claimed and disclosed as a key synthetic intermediate in multiple patent families beyond Berupipam. US Patent 5,658,899 explicitly identifies the 5-bromo-2,3-dihydrobenzofuran-7-yl moiety as an essential structural component of (S)-8-chloro-5-(5-bromo-2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-ol and its pharmaceutically acceptable acid addition salts (hemifumarate, L(+)-hemitartrate, D(−)-mandelate) [1]. The patent further describes the crystalline salt forms as having reproducible crystalline form, good bioavailability, and favorable handling properties for commercial pharmaceutical manufacture [2]. In contrast, the positional isomer (5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine is cited primarily in patent literature related to 5-HT₂C receptor agonists (e.g., US Patent Application 2004/0214834 on dihydrobenzofuranyl alkanamine derivatives) [3]. This bifurcation in patent landscapes confirms that the two regioisomers serve completely distinct therapeutic target classes and cannot be interchanged in drug discovery programs. The 7-yl isomer's association with a development-stage clinical candidate (Berupipam, Phase 1) further elevates its procurement priority for translational research groups.

patented intermediate dopamine D1 antagonist benzazepine synthesis pharmaceutical building block

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine – Highest-Value Procurement-Driven Application Scenarios


Scenario 1: Synthesis of Dopamine D₁ Receptor Antagonists for Antipsychotic Drug Discovery (Berupipam and Congeners)

The compound is the definitive starting material for constructing (S)-5-(5-bromo-2,3-dihydrobenzofuran-7-yl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol (Berupipam) and structurally related D₁ receptor antagonists [1]. In this application, the 7-aminomethyl group is elaborated into the benzazepine ring system while the 5-bromine remains intact as part of the final pharmacophore. The proven synthetic route disclosed in US Patent 5,658,899 provides a validated pathway; procurement of this specific building block avoids the need for regioselective bromination of pre-formed advanced intermediates, which would be low-yielding and compromise enantiomeric purity. Research groups developing next-generation D₁-selective PET radioligands (¹¹C or ⁷⁶Br) further require this exact building block to access the dual-labeling strategy demonstrated in Foged et al. 1996 [2].

Scenario 2: ⁷⁶Br PET Tracer Development via Copper-Assisted Nucleophilic Bromine Exchange

The 5-bromine substituent uniquely enables a Cu⁺-assisted nucleophilic exchange reaction with ⁷⁶Br, allowing radiolabeling of the intact benzofuran scaffold for positron emission tomography applications [1]. This methodology was validated for [⁷⁶Br]NNC 22-0010, achieving 60% radiochemical yield after purification and specific radioactivities of 6–20 GBq/μmol at time of injection [2]. The chloro analog cannot undergo this transformation, and the 2-yl isomer yields radiolabeled products with different biological distribution. Radiopharmaceutical chemistry groups developing D₁ receptor imaging agents for neurological and psychiatric disorders should procure the 5-bromo-7-yl isomer specifically to access this established radiolabeling route.

Scenario 3: Diversity-Oriented Synthesis via Pd-Catalyzed Cross-Coupling at Position 5

The aryl bromide at position 5 serves as a versatile handle for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, enabling the construction of focused libraries of 5-aryl, 5-alkenyl, and 5-amino dihydrobenzofuran-7-methanamine derivatives [1]. The higher reactivity of C–Br vs. C–Cl (bond dissociation energy difference approximately 112 kJ/mol) allows for broader catalyst compatibility and lower reaction temperatures, making this compound the preferred scaffold for parallel synthesis applications in medicinal chemistry hit-to-lead campaigns [2]. The 7-aminomethyl group can be orthogonally protected (e.g., as the Boc-carbamate or benzyl carbamate) during cross-coupling, then deprotected for subsequent diversification, providing a two-dimensional diversification strategy not accessible from the non-brominated or 2-substituted analogs.

Scenario 4: Physicochemical Property Optimization in CNS Drug Candidate Design

The combination of a lipophilic bromine atom (contributing to BBB penetration potential) and a basic primary amine (enabling salt formation and aqueous solubility modulation) makes this building block particularly suited for CNS drug discovery programs where balancing logD, pKa, and transporter recognition is critical [1]. The hydrochloride salt form (CAS 1461704-70-0) offers improved solid-state stability and weighing accuracy for parallel synthesis workflows, with documented purity specifications of ≥95% enabling reliable stoichiometric calculations [2]. Medicinal chemistry teams designing CNS-penetrant compounds with dopamine receptor pharmacology should prioritize the 5-bromo-7-yl isomer over the 2-yl isomer based on its validated translation to brain-penetrant clinical candidates (striatum-to-cerebellum ratio 2–2.5 for Berupipam in PET studies [3]).

Quote Request

Request a Quote for (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.